![molecular formula C13H25NO2S2 B14213274 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 548761-47-3](/img/structure/B14213274.png)
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C11H21NO2S2 It is known for its unique structure, which includes a dibutylcarbamothioyl group attached to a sulfanyl group, and a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dibutylamine with carbon disulfide to form dibutylcarbamothioyl chloride. This intermediate is then reacted with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: This compound has a similar structure but with a dodecyl group instead of a dibutyl group.
2-(Dodecylthiocarbonothioylthio)propionic acid: Another similar compound with a slightly different backbone structure.
Uniqueness
2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylcarbamothioyl group provides unique reactivity and potential for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
548761-47-3 |
|---|---|
Molecular Formula |
C13H25NO2S2 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-(dibutylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H25NO2S2/c1-5-7-9-14(10-8-6-2)12(17)18-13(3,4)11(15)16/h5-10H2,1-4H3,(H,15,16) |
InChI Key |
ZPOPAYVVFYQOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


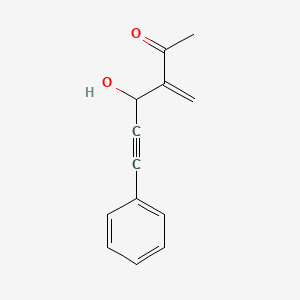

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

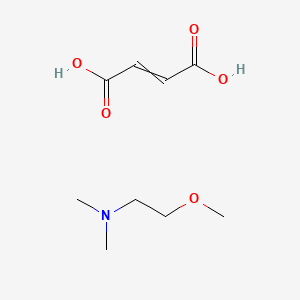
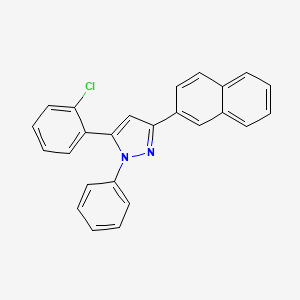
![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
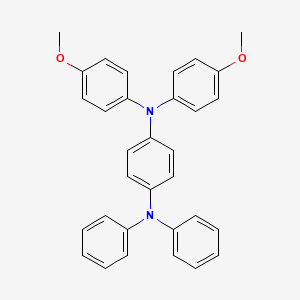
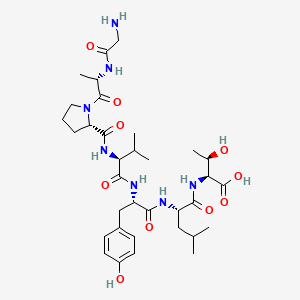
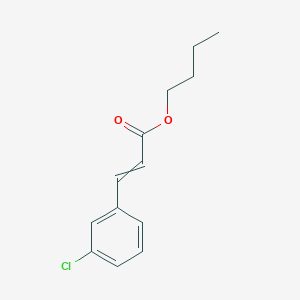

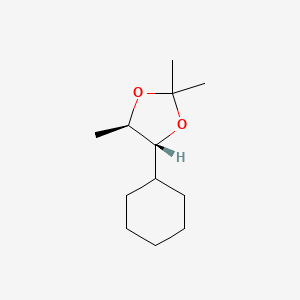
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

